molecular formula C12H12N4O3 B2994322 6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide CAS No. 2034578-34-0

6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide

Cat. No.: B2994322
CAS No.: 2034578-34-0
M. Wt: 260.253
InChI Key: KALNSXUDVHRHDD-UHFFFAOYSA-N
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Description

6-Hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a hydroxyl group at the 6-position and a carboxamide moiety linked to a 4,5,6,7-tetrahydrobenzo[c]isoxazole ring. This structure combines a pyrimidine core—a heterocyclic aromatic system commonly found in pharmaceuticals—with a bicyclic isoxazole scaffold, which may enhance metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

6-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c17-10-5-9(13-6-14-10)11(18)15-12-7-3-1-2-4-8(7)16-19-12/h5-6H,1-4H2,(H,15,18)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALNSXUDVHRHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques to optimize yield and purity. This could include the use of automated synthesizers and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carboxamide group would produce an amine.

Scientific Research Applications

6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may act as a GABA uptake inhibitor, thereby enhancing the inhibitory neurotransmission in the brain .

Comparison with Similar Compounds

Comparison with Pyrimidine-Based Analogues

For instance, compounds 4i and 4j () feature pyrimidinone cores but differ significantly in substituents. 4i incorporates a coumarin group and a tetrazole ring, while 4j includes a thioxo group and a phenylpyrazolone moiety. In contrast, the target compound lacks these bulky substituents, which may reduce steric hindrance and improve solubility.

Comparison with Heterocyclic Carboxamide Derivatives

The tetrahydrobenzo[c]isoxazole ring in the target compound distinguishes it from thiophene-based analogues such as 7a-d (). For example, 7a and 7b contain tetrahydrobenzo[b]thiophene cores with cyano and benzoyl urea substituents. The isoxazole ring in the target compound is more electron-deficient than thiophene, which may alter binding interactions in enzymatic systems.

Structural and Functional Analysis

The table below summarizes key structural differences and hypothesized effects:

Compound Core Structure Key Substituents Hypothesized Impact
Target Compound Pyrimidine 6-hydroxy, tetrahydrobenzo[c]isoxazole Balanced solubility and binding affinity
4i () Pyrimidinone Coumarin, tetrazole Increased steric bulk, reduced solubility
4j () Pyrimidinone Thioxo, phenylpyrazolone Enhanced electron-withdrawing effects
7a-b () Tetrahydrobenzo[b]thiophene Cyano, benzoyl urea Higher hydrogen-bonding capacity

Biological Activity

6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

Chemical Structure

The compound features:

  • A pyrimidine ring fused with an isoxazole ring .
  • Substituents including a hydroxy group and a carboxamide group .

This unique structure is believed to contribute significantly to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been reported to act as a GABA uptake inhibitor , enhancing inhibitory neurotransmission in the brain. Additionally, the compound may inhibit specific enzymes and receptors involved in cellular signaling pathways.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:

  • The compound showed IC50 values indicating potent antiproliferative effects in certain cancer cell lines, suggesting its potential as an anticancer agent .

Neuropharmacological Effects

The compound's interaction with GABA receptors suggests potential applications in treating neurological disorders. Its ability to enhance GABAergic transmission may position it as a candidate for further exploration in the context of anxiety and seizure disorders.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antiproliferative Assays : In a study assessing various derivatives of tetrahydrobenzo[c]isoxazole compounds, this compound was found to be among the most effective in inhibiting cell growth across multiple cancer types .
  • Mechanistic Studies : Investigations into its mechanism revealed that the compound can disrupt microtubule dynamics, which is crucial for proper cell division and function. This disruption is linked to its antitumor efficacy .
  • Comparative Analysis : When compared to structurally similar compounds, this compound demonstrated superior biological activity profiles, particularly in terms of potency against resistant cancer cell lines .

Data Table: Biological Activity Overview

Activity Type Effect IC50/EC50 Values Reference
AntiproliferativeCancer Cell Growth Inhibition< 40 nM (various lines)
NeuropharmacologicalGABA Uptake InhibitionNot specified
Microtubule DisruptionAntitumor ActivityEC50 ~ 19 nM

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to construct the 4,5,6,7-tetrahydrobenzo[c]isoxazole core in this compound?

  • The 4,5,6,7-tetrahydrobenzo[c]isoxazole moiety is synthesized via cyclization reactions of enaminones with hydroxylamine-O-sulfonic acid (HOSA). This method yields high-purity products under reflux conditions, as demonstrated in analogous heterocyclic systems . For example, enaminones derived from cyclohexanone react with HOSA to form the fused isoxazole ring, which is critical for subsequent functionalization .

Q. How is structural elucidation of this compound performed in academic settings?

  • Characterization relies on multimodal spectroscopy:

  • 1H/13C NMR : Assigns proton and carbon environments, resolving substituent effects (e.g., hydroxy and carboxamide groups) .
  • IR Spectroscopy : Identifies functional groups like C=O (1640–1680 cm⁻¹) and O-H (broad ~3200 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Confirms molecular weight via molecular ion peaks and fragmentation patterns .

Q. What biological activities have been explored for structurally related derivatives?

  • Derivatives of tetrahydrobenzo[c]isoxazole-carboxamide hybrids exhibit antitumor activity. For instance, pyrimidine- and thiazole-functionalized analogs show promising cytotoxicity in vitro, likely via enzyme inhibition (e.g., kinases) or DNA intercalation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst Selection : Ytterbium triflate enhances cyclization efficiency in ethanol under ultrasonic conditions (4 hours, 25°C), achieving ~95% purity without recrystallization .
  • Solvent and Temperature : Polar aprotic solvents (e.g., 1,4-dioxane) at 90°C reduce side reactions during amide coupling .
  • Key Optimization Parameters :

ParameterOptimal ConditionYield ImprovementReference
CatalystYtterbium triflate+20% purity
Reaction TimeUltrasonic (4h)+15% yield

Q. What methodologies resolve contradictions in spectral data (e.g., overlapping NMR signals)?

  • 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton-carbon interactions, distinguishing adjacent substituents on the pyrimidine ring .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, validating experimental 1H NMR assignments for crowded regions (e.g., tetrahydrobenzoisoxazole protons) .

Q. How are structure-activity relationships (SAR) analyzed for pyrimidine ring modifications?

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -NO₂) at the pyrimidine 5-position enhances antitumor activity, likely by increasing electrophilicity for target binding .
  • Docking Studies : Molecular docking with proteins (e.g., EGFR kinase) identifies critical hydrogen bonds between the carboxamide group and active-site residues .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in biological assay results across studies?

  • Control Standardization : Use reference compounds (e.g., doxorubicin) in cytotoxicity assays to normalize inter-lab variability .
  • Dose-Response Validation : Replicate experiments across multiple cell lines (e.g., MCF-7, HepG2) to confirm mechanistic consistency .

Q. What analytical strategies confirm the stability of the hydroxy group under physiological conditions?

  • pH-Dependent Stability Studies : Monitor degradation via HPLC at pH 2–9 to identify labile bonds (e.g., hydrolysis of the isoxazole ring under acidic conditions) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, comparing pre/post NMR spectra to assess decomposition pathways .

Key Challenges in Advanced Research

  • Synthetic Scalability : Multi-step routes (e.g., HOSA-mediated cyclization followed by amidation) require stringent purification to remove sulfonic acid byproducts .
  • SAR Complexity : Overlapping electronic effects from the hydroxy and carboxamide groups complicate predictive modeling of bioactivity .

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